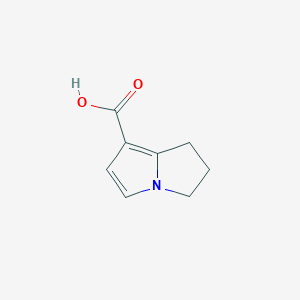

2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Vue d'ensemble

Description

L'hydrocortisone probutate est un corticostéroïde utilisé principalement pour ses propriétés anti-inflammatoires et immunosuppressives. Il est généralement appliqué par voie topique pour traiter les manifestations inflammatoires et prurigineuses des dermatoses répondant aux corticostéroïdes . Ce composé est un dérivé de l'hydrocortisone, un glucocorticoïde naturel produit par le cortex surrénalien .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'hydrocortisone probutate implique l'estérification de l'hydrocortisone avec l'acide butyrique. La réaction nécessite généralement un catalyseur acide et est réalisée sous des conditions de température contrôlées pour garantir la formation de l'ester désiré sans réactions secondaires indésirables .

Méthodes de production industrielle : Dans les milieux industriels, la production d'hydrocortisone probutate suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité pour assurer la cohérence et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'hydrocortisone probutate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de cétones ou d'acides carboxyliques.

Réduction : Les réactions de réduction peuvent convertir les cétones en alcools.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des agents halogénants ou des nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

L'hydrocortisone probutate a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité et la stabilité des corticostéroïdes.

Biologie : Les chercheurs l'utilisent pour étudier les effets des glucocorticoïdes sur les processus cellulaires et l'expression génétique.

Médecine : Il est largement étudié pour son potentiel thérapeutique dans le traitement des maladies inflammatoires et auto-immunes.

5. Mécanisme d'action

L'hydrocortisone probutate exerce ses effets en se liant au récepteur cytosolique des glucocorticoïdes. Ce complexe récepteur-ligand se transloque ensuite dans le noyau cellulaire, où il se lie aux éléments de réponse aux glucocorticoïdes dans la région promotrice des gènes cibles. Cette liaison module la transcription des gènes impliqués dans les réponses inflammatoires et immunitaires . Le composé inhibe l'activité de la phospholipase A2, du NF-kappa B et d'autres facteurs de transcription inflammatoires, tout en favorisant l'expression de gènes anti-inflammatoires .

Composés similaires :

Hydrocortisone : Le composé parent de l'hydrocortisone probutate, utilisé à des fins thérapeutiques similaires.

Prednisolone : Un autre glucocorticoïde aux propriétés anti-inflammatoires.

Dexamethasone : Un glucocorticoïde plus puissant utilisé dans diverses affections inflammatoires et auto-immunes.

Unicité : L'hydrocortisone probutate est unique en raison de son estérification spécifique, qui améliore sa lipophilie et permet une meilleure pénétration de la peau lorsqu'elle est utilisée par voie topique. Cela le rend particulièrement efficace pour traiter les affections inflammatoires localisées .

Applications De Recherche Scientifique

Pharmaceutical Research

2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid serves as a model compound in drug development. It aids in understanding steroid interactions and the design of novel therapeutic agents. Notable applications include:

- Anti-inflammatory properties: Studies indicate potential effects on inflammatory pathways, making it a candidate for developing anti-inflammatory medications.

- Anticancer research: Recent studies have highlighted its efficacy against various cancer cell lines, including lung adenocarcinoma (H460), gastric adenocarcinoma (SGC-7901), and colon cancer (SW-620) cells.

| Cancer Type | Cell Line | Effect |

|---|---|---|

| Lung Adenocarcinoma | H460 | Inhibits cell proliferation |

| Gastric Adenocarcinoma | SGC-7901 | Significant cytotoxic effects |

| Colon Cancer | SW-620 | Strong anticancer activity observed |

Biochemical Applications

The compound is investigated for its interactions with biological targets:

- Binding affinity studies: These studies assess how well the compound binds to specific receptors or enzymes involved in disease processes.

- Mechanism of action: It may inhibit enzymes associated with inflammatory responses, providing insights into its therapeutic potential.

Material Science

In industrial applications, this compound is utilized as a building block for synthesizing complex organic materials. Its unique structure allows for modifications that can lead to new materials with specific properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of tumor cell growth in vitro. The IC50 values were notably lower than those of existing chemotherapeutics, suggesting enhanced potency.

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of this compound revealed its potential to reduce nitric oxide (NO) release in macrophages. This effect was compared against quercetin, showing that the compound had a stronger inhibitory effect on NO production.

Mécanisme D'action

Hydrocortisone probutate exerts its effects by binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses . The compound inhibits the activity of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, while promoting the expression of anti-inflammatory genes .

Comparaison Avec Des Composés Similaires

Hydrocortisone: The parent compound of hydrocortisone probutate, used for similar therapeutic purposes.

Prednisolone: Another glucocorticoid with anti-inflammatory properties.

Dexamethasone: A more potent glucocorticoid used in various inflammatory and autoimmune conditions.

Uniqueness: Hydrocortisone probutate is unique due to its specific esterification, which enhances its lipophilicity and allows for better skin penetration when used topically. This makes it particularly effective for treating localized inflammatory conditions .

Activité Biologique

2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its reactivity and biological activity. The presence of the carboxylic acid functional group is significant for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of enzymatic functions critical for microbial survival.

- Anticancer Properties : Several studies have reported cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolizine compounds have shown IC50 values ranging from 1.3 to 4.4 µM against colorectal cancer cells, indicating significant growth inhibition . The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID). It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It is believed to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This mechanism is similar to that of established NSAIDs like ibuprofen .

- Induction of Apoptosis : Studies have indicated that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | IC50 values: 1.3–4.4 µM in colorectal cancer cells | |

| Anti-inflammatory | Inhibition of COX enzymes |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of pyrrolizine derivatives, compounds with structural similarities to this compound were synthesized and tested against multiple cancer cell lines. Notably, one derivative exhibited over 50% inhibition of MCF-7 breast cancer cells at a concentration of 5 µM . This highlights the potential for developing new anticancer agents based on this scaffold.

Case Study: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory properties of pyrrolizine derivatives in a carrageenan-induced rat paw edema model. Compounds demonstrated significant reductions in edema compared to control groups, suggesting their potential utility in treating inflammatory conditions .

Propriétés

IUPAC Name |

6,7-dihydro-5H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYLHKZGLFLYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554789 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116515-48-1 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.